(1S)-2-chloro-1-(4-ethylphenyl)ethanol
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Overview
Description
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols. It features a chiral center at the first carbon atom, making it optically active. The compound is characterized by the presence of a chlorine atom and an ethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (4-ethylphenyl)-2-chloroacetone, using chiral catalysts or reagents. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the presence of a chiral ligand to induce enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol may involve the use of more efficient catalytic systems and optimized reaction conditions to ensure high yield and enantiomeric purity. Continuous flow reactors and advanced purification techniques like chiral chromatography are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.
Major Products
Oxidation: (4-ethylphenyl)-2-chloroacetone or (4-ethylphenyl)-2-chloroacetic acid.
Reduction: (1S)-1-(4-ethylphenyl)ethanol.
Substitution: (1S)-2-hydroxy-1-(4-ethylphenyl)ethan-1-ol or (1S)-2-amino-1-(4-ethylphenyl)ethan-1-ol.
Scientific Research Applications
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. The presence of the chlorine atom and the ethyl group can influence the compound’s reactivity and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-chloro-1-(4-methylphenyl)ethan-1-ol
- (1S)-2-chloro-1-(4-propylphenyl)ethan-1-ol
- (1S)-2-chloro-1-(4-fluorophenyl)ethan-1-ol
Uniqueness
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity
Properties
Molecular Formula |
C10H13ClO |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
(1S)-2-chloro-1-(4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1 |
InChI Key |
JHWPYELOOGZUDV-SNVBAGLBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](CCl)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CCl)O |
Origin of Product |
United States |
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